Ethyl naphtho[1,2-B]furan-2-carboxylate
Description
Properties
CAS No. |
74222-20-1 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
ethyl benzo[g][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H12O3/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-9H,2H2,1H3 |
InChI Key |
RUOSDKYIXPLIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Ethyl naphtho[1,2-B]furan-2-carboxylate has garnered attention for its biological activities, particularly as a potential antitubercular agent. Studies have shown that derivatives of naphthofuran possess significant activity against Mycobacterium tuberculosis. For instance, molecular docking studies indicated that certain derivatives could effectively bind to the active site of target proteins, suggesting their potential as drug candidates for tuberculosis treatment .
Case Study: Antitubercular Activity
- Research Findings : A study conducted on various naphthofuran derivatives demonstrated that modifications to the this compound structure enhanced its binding affinity and biological activity against tuberculosis. The results indicated a promising avenue for developing new antituberculosis medications based on this scaffold .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions, making it an essential building block in synthesizing more complex molecules.
Synthesis Techniques
- This compound can be synthesized through the Knoevenagel condensation reaction. This method involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product can undergo further transformations to yield various derivatives with enhanced properties .
Table 1: Synthesis Overview
| Reaction Type | Starting Materials | Conditions | Product Yield |
|---|---|---|---|
| Knoevenagel Condensation | 2-Hydroxy-1-naphthaldehyde, Ethyl chloroacetate | Reflux with K₂CO₃ | High (up to 85%) |
| Michael Addition | This compound | Various electrophiles | Variable (35-75%) |
Material Science
The unique electronic properties of this compound derivatives make them suitable for applications in organic electronics. Research has indicated that compounds containing furan and naphthalene moieties can exhibit high hole mobility, making them ideal candidates for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Case Study: Electronic Applications
- Research Findings : Recent studies have demonstrated that furan-containing polycyclic aromatics can provide high energy levels conducive to electronic applications. The incorporation of this compound into device architectures has shown promise in enhancing performance metrics such as efficiency and stability in OLEDs .
The biological properties of this compound extend beyond antimicrobial activity; it has also been investigated for anti-inflammatory and antioxidant effects. Compounds derived from this scaffold have been reported to exhibit significant activity against various inflammatory pathways and oxidative stress markers.
Table 2: Biological Activities
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The ester group undergoes nucleophilic substitution with hydrazine hydrate to form naphtho[2,1-b]furan-2-carbohydrazide , a precursor for heterocyclic derivatives.
Conditions :
Reaction Scheme :
Applications :
Oxadiazole Formation
Carbohydrazide derivatives react with aromatic aldehydes to form hydrazones, which cyclize with iodine/K₂CO₃ in DMSO to yield 1,3,4-oxadiazoles .
Example :
Biological Relevance :
Electrophilic Aromatic Substitution
ENFC undergoes bromination and nitration at specific positions depending on reaction conditions:
| Reaction | Reagents/Conditions | Position | Yield | Product Use |
|---|---|---|---|---|
| Bromination | Br₂/CH₃COOH, 10–20°C, 3 h | C-3 | 65% | Antifungal agents |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | C-5 | 55% | Anticancer intermediates |
Regioselectivity :
Cross-Coupling Reactions
Brominated ENFC derivatives participate in Suzuki-Miyaura couplings with aryl boronic acids to introduce aryl/heteroaryl groups at C-5 .
Example :
Applications :
Functional Group Interconversion
ENFC’s ester is hydrolyzed to carboxylic acid under alkaline conditions for further derivatization :
Conditions :
Reaction :
Azetidinone Formation
Carbohydrazide reacts with chloroacetyl chloride to form β-lactam (azetidinone) derivatives, evaluated for antimicrobial activity .
Conditions :
Bioactivity :
Comparison with Similar Compounds
Substituent Variations: Ethyl vs. Methyl Esters
Ethyl naphtho[1,2-b]furan-2-carboxylate (C₁₅H₁₂O₃, MW 240) differs from its methyl counterpart (compound 2-5 in ) primarily in the ester alkyl chain length. Key distinctions include:
- Crystal Packing : The ethyl ester exhibits a dihedral angle of 2.05° between the aromatic ring and ester group, promoting planar geometry. π-π stacking (3.555 Å between furan and benzene centroids) and N–H···O hydrogen bonding stabilize its crystalline structure, whereas methyl esters may exhibit different intermolecular interactions .
Comparison with Naphtho[2,1-b]furan Derivatives
Ethyl naphtho[2,1-b]furan-2-carboxylate, an isomer with a shifted fusion position, shows similar spectral properties (e.g., IR ester C=O stretch at 1718 cm⁻¹) but distinct bioactivity due to altered aromatic ring orientation .
Table 1: Structural and Spectral Comparison
| Compound | Molecular Formula | Molecular Weight | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|---|---|
| Ethyl naphtho[1,2-b]furan-2-carboxylate | C₁₅H₁₂O₃ | 240 | 1718 | 4.45 (q, CH₂), 1.35 (t, CH₃) |
| Methyl naphtho[1,2-b]furan-2-carboxylate | C₁₄H₁₀O₃ | 226 | ~1720* | 3.90 (s, CH₃) |
| Ethyl naphtho[2,1-b]furan-2-carboxylate | C₁₅H₁₂O₃ | 240 | 1718 | 4.42 (q, CH₂), 1.33 (t, CH₃) |
*Inferred from analogous esters.
Comparison with Other Derivatives
Anticancer Activity
Ethyl naphtho[1,2-b]furan-2-carboxylate derivatives (e.g., compound 2-8) demonstrate selective inhibition of triple-negative breast cancer (TNBC) with IC₅₀ values <10 μM, outperforming methyl analogs in hit-expansion studies .
Antimicrobial Activity
Derivatives such as Schiff bases and azetidinones exhibit broad-spectrum activity:
Table 2: Bioactivity Comparison
*From compound 00082235, a structurally related derivative.
Preparation Methods
Reaction Conditions and Optimization
The reaction typically employs anhydrous potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at reflux temperatures (100–120°C) for 18–24 hours. Key parameters include:
-
Molar Ratios : A 1:1 stoichiometry of 2-hydroxy-1-naphthaldehyde to ethyl haloacetate ensures minimal side products.
-
Solvent Selection : DMF facilitates both solubility of intermediates and efficient deprotonation of the phenolic hydroxyl group.
-
Temperature and Time : Prolonged reflux (24 hours) maximizes conversion, as shorter durations lead to incomplete ring closure.
Representative Procedure:
-
2-Hydroxy-1-naphthaldehyde (10 mmol) is suspended in dry DMF (25 mL).
-
Ethyl chloroacetate (10 mmol) and K₂CO₃ (25 g, excess) are added sequentially.
-
The mixture is refluxed for 24 hours, cooled, and poured into ice-cold water.
-
The precipitated product is filtered, washed, and recrystallized from ethanol or ethyl acetate.
Mechanistic Insights
The reaction proceeds via:
-
Deprotonation of the phenolic –OH group by K₂CO₃, generating a phenoxide ion.
-
Nucleophilic attack on the α-carbon of ethyl chloroacetate, forming a C–O bond.
-
Cyclization through intramolecular esterification to yield the furan ring.
Critical Note : The use of ethyl bromoacetate (as in) slightly accelerates the reaction due to the better leaving group ability of bromide, but this requires careful handling due to higher reactivity.
Alternative Pathways and Modifications
Solvent and Base Variations
While DMF and K₂CO₃ are standard, some protocols substitute:
Post-Synthetic Functionalization
Ethyl naphtho[1,2-b]furan-2-carboxylate serves as a substrate for further derivatization:
-
Hydrazide Formation : Treatment with hydrazine hydrate yields naphtho[1,2-b]furan-2-carbohydrazide, a precursor for Schiff bases.
-
Suzuki Coupling : Bromination at the 5-position enables palladium-catalyzed cross-coupling with aryl boronic acids to introduce substituents.
Spectroscopic Characterization and Quality Control
Successful synthesis is confirmed through:
-
IR Spectroscopy : A strong absorption band at 1715–1720 cm⁻¹ confirms the ester carbonyl group.
-
¹H NMR : Distinct signals include:
-
Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 240.26 for C₁₅H₁₂O₃).
Challenges and Troubleshooting
Common Pitfalls
-
Incomplete Cyclization : Insufficient reflux time or low base concentration leads to unreacted intermediates.
-
By-Product Formation : Overalkylation may occur if excess ethyl haloacetate is used.
Q & A
Q. What are the established synthetic routes for Ethyl naphtho[1,2-b]furan-2-carboxylate?
The compound is typically synthesized via a two-step process:
Core Formation : Reacting 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) and DMF under reflux conditions forms the naphthofuran core .
Esterification : The ester group is introduced directly during the reaction, with purification achieved through recrystallization (e.g., aqueous ethanol) or column chromatography .
Q. Key Reaction Conditions
| Reactants | Solvent | Catalyst/Base | Temperature | Yield |
|---|---|---|---|---|
| 2-hydroxy-1-naphthaldehyde | DMF | K₂CO₃ | Reflux | ~60-70% |
Q. How is the structure of this compound validated experimentally?
- IR Spectroscopy : A strong absorption band at ~1718 cm⁻¹ confirms the ester carbonyl group .
- ¹H NMR : Characteristic signals include:
- Mass Spectrometry : Molecular ion peak at m/z 240 (C₁₅H₁₂O₃) .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side reactions?
- Catalyst Screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce decomposition of sensitive intermediates .
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction kinetics .
- Purification : Employ gradient column chromatography (hexane/ethyl acetate) to separate byproducts .
- Continuous Flow Reactors : Industrial-scale synthesis may benefit from flow chemistry to improve heat/mass transfer .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Multi-Technique Validation : Combine ¹³C NMR and HSQC to confirm aromatic proton assignments .
- X-ray Crystallography : Resolve ambiguous proton environments using crystal structure data (e.g., π-π stacking interactions at 3.555 Å between furan and benzene rings) .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .
Q. What strategies enable efficient derivatization for pharmacological studies?
- Hydrazide Formation : React with hydrazine hydrate in ethanol under reflux to yield naphthofuran carbohydrazide (IR: 1657 cm⁻¹ for amide carbonyl) .
- Schiff Base Synthesis : Condense hydrazide with substituted aldehydes (e.g., 2-chloro-3-formylquinolines) using acetic acid catalysis .
- Azetidinone Derivatives : Treat Schiff bases with chloroacetyl chloride to form β-lactam rings, screened for antibacterial activity .
Q. Example Bioactivity Screening
| Derivative | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |
|---|---|---|
| Schiff Base (5a) | 12.5 (S. aureus) | 25 (C. albicans) |
| Azetidinone (6a) | 6.25 (E. coli) | 12.5 (A. niger) |
| Data from agar dilution assays |
Q. How to investigate the compound’s role in material science applications?
- Organic Semiconductors : Study charge transport properties via cyclic voltammetry (HOMO/LUMO levels) .
- Polymer Precursors : Incorporate into copolymers (e.g., with thiophenes) and measure conductivity .
Q. What computational tools predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding with enzymes (e.g., cytochrome P450) .
- ADMET Prediction : SwissADME or pkCSM to assess drug-likeness (e.g., logP, bioavailability) .
Contradictions and Methodological Considerations
- Spectral Discrepancies : Variations in NMR shifts (e.g., δ 8.50 ppm vs. δ 8.45 ppm for aromatic protons) may arise from solvent or impurity effects. Cross-validate with high-resolution mass spectrometry (HRMS) .
- Synthetic Byproducts : Side reactions during esterification (e.g., hydrolysis) require TLC monitoring and strict anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
